2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its unique chemical properties and potential applications in various scientific domains. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione typically involves the introduction of the difluoromethyl group into a pre-existing cyclohexadiene framework. One common method is the difluoromethylation of cyclohexadiene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes can utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclohexane derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors . The compound’s reactivity can also be attributed to the electron-withdrawing nature of the difluoromethyl group, which can stabilize transition states and intermediates in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
- 2-(Methyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
- 2-(Chloromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and methyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bond donor ability, making it particularly valuable in medicinal chemistry .
Properties
CAS No. |
199011-12-6 |
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Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10F2O2/c1-4-5(2)9(14)7(10(11)12)6(3)8(4)13/h10H,1-3H3 |
InChI Key |
UDVOPAYUYXTDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(F)F)C |
Origin of Product |
United States |
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